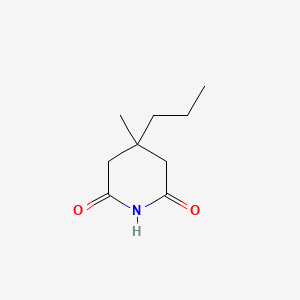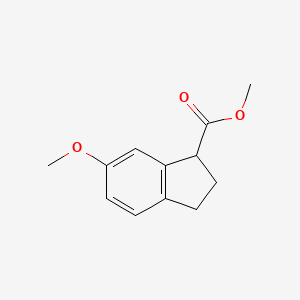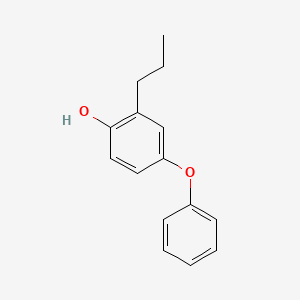
2-(N-benzylanilino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-benzylanilino)ethanol is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a benzyl group attached to an aniline moiety, which is further connected to an ethanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-benzylanilino)ethanol typically involves the reaction of benzylamine with aniline in the presence of ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact and cost of production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(N-benzylanilino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and bases (NaOH, KOH) are often employed.
Major Products:
Oxidation: Formation of benzylideneaniline derivatives.
Reduction: Formation of benzylaniline derivatives.
Substitution: Formation of various substituted benzylaniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(N-benzylanilino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(N-benzylanilino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-(N-ethylanilino)ethanol: Similar structure but with an ethyl group instead of a benzyl group.
2-(N-methylanilino)ethanol: Similar structure but with a methyl group instead of a benzyl group.
N-(2-hydroxyethyl)aniline: Similar structure but without the benzyl group.
Uniqueness: 2-(N-benzylanilino)ethanol is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H17NO |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
2-(N-benzylanilino)ethanol |
InChI |
InChI=1S/C15H17NO/c17-12-11-16(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10,17H,11-13H2 |
InChI-Schlüssel |
VMIORCIXXWGAGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B8736185.png)



![5-acetyl-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B8736246.png)




![octahydro-1,5-methano-3H-cyclopent[c]oxepin-3-one](/img/structure/B8736278.png)

